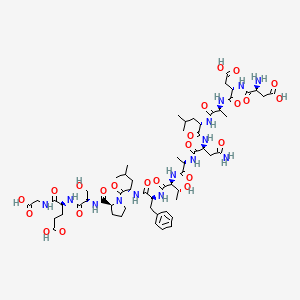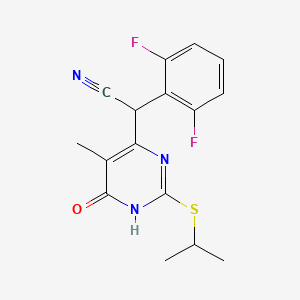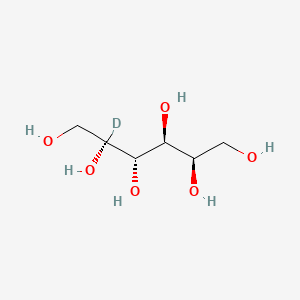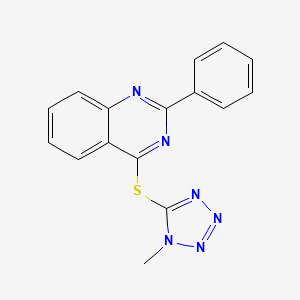
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinazoline core substituted with a phenyl group and a 1-methyl-1H-tetrazol-5-ylthio moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline ring. The phenyl group can be introduced via electrophilic aromatic substitution reactions.
The 1-methyl-1H-tetrazol-5-ylthio moiety is usually synthesized separately. This can be achieved through the reaction of 1-methyl-1H-tetrazole-5-thiol with appropriate electrophiles. The final step involves the coupling of the quinazoline core with the 1-methyl-1H-tetrazol-5-ylthio moiety under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1-methyl-1H-tetrazol-5-ylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. The 1-methyl-1H-tetrazol-5-ylthio moiety may play a crucial role in binding through hydrogen bonding or hydrophobic interactions, while the quinazoline core can interact with aromatic residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid
- 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine
Uniqueness
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline stands out due to its unique combination of a quinazoline core and a 1-methyl-1H-tetrazol-5-ylthio moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H12N6S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(1-methyltetrazol-5-yl)sulfanyl-2-phenylquinazoline |
InChI |
InChI=1S/C16H12N6S/c1-22-16(19-20-21-22)23-15-12-9-5-6-10-13(12)17-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
YHKDIBFNRGORNO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)SC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


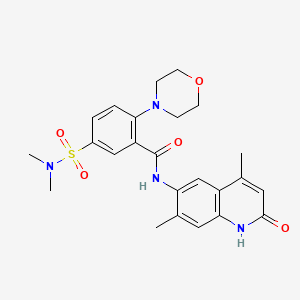
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
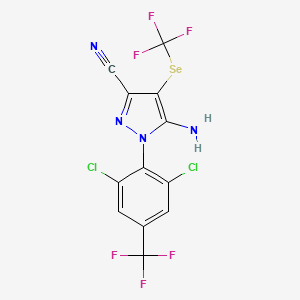
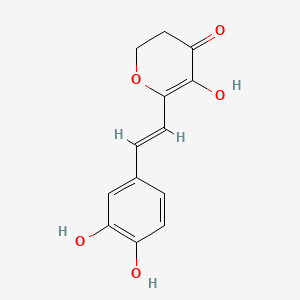
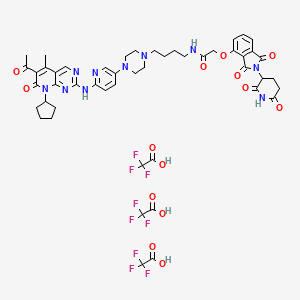
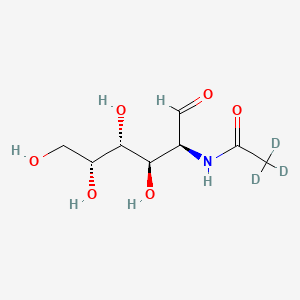
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
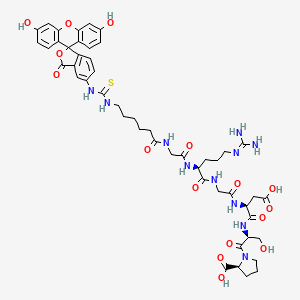
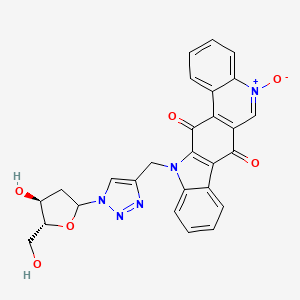
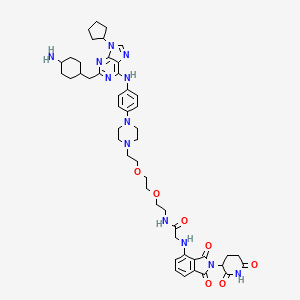
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
